molecular formula C8H16N4O2 B1490295 1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol CAS No. 2098001-12-6

1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol

Cat. No. B1490295
CAS RN: 2098001-12-6
M. Wt: 200.24 g/mol
InChI Key: SPYUYPGGHDCIBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves reactions with other chemicals under controlled conditions . The exact process can vary depending on the specific properties of the compound.


Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity can be studied using various chemical reactions . These reactions can provide insights into the compound’s potential uses in synthesis and its behavior under different conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, density, and reactivity, can be determined through various experimental methods .

Scientific Research Applications

Synthesis and Evaluation for Antimalarial Activity

1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol is involved in the synthesis of various compounds, including 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles, which have been evaluated for their antimalarial activity. While most compounds exhibited weak antiplasmodial activity, six representatives showed moderate antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential in developing antimalarial agents (D’hooghe et al., 2011).

Aza-Michael Reaction with Amines

The chemical has been used in the reaction of 4-Chloro-6-[1-(vinylsulfonyl)pyrrolidin-2-yl]benzene-1,3-diol, prepared through its reaction with 4-chlororesorcinol, to undergo aza-Michael reaction with various amines. This process led to the formation of new 1-sulfonyl-2-arylpyrrolidines, demonstrating its utility in synthesizing sulfonyl-arylpyrrolidine derivatives (Smolobochkin et al., 2018).

Molecular Modeling with Nootropic Drugs

Molecular modeling studies have included the compound in the investigation of beta-cyclodextrin (beta-CD) complexes with chiral antiamnesic drugs. These studies highlight its role in understanding the binding and interaction mechanisms of nootropic drugs, providing insights into drug design and development (Amato et al., 1992).

Synthesis of Pyrrolidine Derivatives

The compound is instrumental in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine. This method proceeds under mild conditions and offers a convenient approach for the synthesis of pyrrolidine-1-sulfonylarene derivatives, showcasing its versatility in organic synthesis (Smolobochkin et al., 2017).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal .

Future Directions

The future research directions for a compound often depend on its properties and potential applications . This can involve further studies to better understand its mechanism of action, development of new synthesis methods, or exploration of its potential uses in fields like medicine or materials science.

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-4-ethoxypyrrolidin-3-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can lead to changes in enzyme activity or protein function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific proteins, altering their conformation and function . This binding can either inhibit or activate the target protein, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . For example, studies have shown that high doses of this compound can induce oxidative stress and inflammation in animal models . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For instance, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and other nuclear processes .

properties

IUPAC Name

1-(2-azidoethyl)-4-ethoxypyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-2-14-8-6-12(5-7(8)13)4-3-10-11-9/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUYPGGHDCIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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